N-Methoxy-N-methyl-1H-indazole-3-carboxamide
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by its unique Chemical Abstracts Service registry number 351457-12-0, which serves as its primary identifier in chemical databases and regulatory systems. The compound's molecular formula, C10H11N3O2, reflects its composition of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 205.21 grams per mole. This molecular composition places the compound within the category of medium-sized organic molecules suitable for pharmaceutical applications while maintaining favorable physicochemical properties for biological activity.
The International Union of Pure and Applied Chemistry name for this compound follows systematic nomenclature conventions, designating it as this compound. This nomenclature clearly identifies the core indazole structure, the position of the carboxamide group at the 3-position, and the specific substitution pattern on the amide nitrogen with both methoxy and methyl groups. The systematic name provides unambiguous identification of the compound's structure and enables precise communication among researchers and regulatory bodies.
The compound is known by several synonymous names in chemical literature and commercial databases, reflecting different naming conventions and historical usage patterns. These synonyms include 1H-INDAZOLE-3-(N-METHOXY-METHYL)CARBAMIDE, this compound, and 1H-Indazole-3-carboxamide, N-methoxy-N-methyl-. The diversity of nomenclature reflects the compound's presence across multiple research domains and commercial applications, with each naming convention serving specific purposes within different scientific communities.
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of indazole chemistry and the recognition of indazole-3-carboxamide derivatives as important pharmacophores in medicinal chemistry. The foundational work on indazole compounds can be traced back to the pioneering research of Emil Fischer, who first synthesized indazole in 1883 through the heating of ortho-hydrazine cinnamic acid. This early work established the basic synthetic pathways for indazole construction and laid the groundwork for subsequent modifications and functionalizations of the indazole core.
The specific development of N-methoxy-N-methyl substituted carboxamides emerged from advances in peptide chemistry and the recognition that Weinreb amides, containing the N-methoxy-N-methyl functional group, possessed unique reactivity profiles that made them valuable synthetic intermediates. The application of this functionality to indazole-3-carboxylic acid derivatives represented a natural progression in synthetic methodology, combining the stability and biological activity of the indazole core with the synthetic versatility of the Weinreb amide group.
Contemporary research has revealed the compound's significance in the context of kinase inhibitor development, where it has been identified through fragment-based screening approaches as a promising scaffold for p21-activated kinase 1 inhibition. This discovery represents a relatively recent advancement in the compound's recognized utility, highlighting its emergence from a synthetic intermediate to a compound of direct therapeutic interest. The identification of 1H-indazole-3-carboxamide derivatives, including the N-methoxy-N-methyl variant, as potential therapeutic agents has prompted intensive research into their synthesis, modification, and biological evaluation.
The synthetic methodology for preparing this compound has evolved significantly, with modern approaches employing efficient coupling reactions between 1H-indazole-3-carboxylic acid and N,O-dimethylhydroxylamine under mild conditions. These synthetic advances have made the compound more accessible for research purposes and have enabled systematic structure-activity relationship studies that continue to expand understanding of its chemical and biological properties.
Structural Relationship to Indazole-3-carboxamide Derivatives
This compound occupies a central position within the family of indazole-3-carboxamide derivatives, serving as both a structural variant of simpler analogs and a precursor to more complex derivatives. The compound's relationship to the parent 1H-indazole-3-carboxamide structure involves the systematic modification of the amide nitrogen through the introduction of methoxy and methyl substituents, transforming the primary amide into a tertiary amide with distinct electronic and steric properties. This structural modification profoundly influences the compound's chemical reactivity, physical properties, and biological activity profile.
The structural comparison with related indazole-3-carboxamide derivatives reveals important trends in structure-activity relationships and synthetic accessibility. For instance, N,N-dimethyl-1H-indazole-3-carboxamide, with the molecular formula C10H11N3O and molecular weight of 189.21 grams per mole, represents a closely related analog where both nitrogen substituents are methyl groups rather than the methoxy-methyl combination. This structural difference, while seemingly minor, results in significant changes in electronic properties and synthetic utility, with the methoxy group providing enhanced electrophilicity and coordination capability compared to the purely alkyl-substituted variant.
The compound also demonstrates structural relationships with halogenated analogs, including 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide and 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide, which feature halogen substituents on the indazole ring system. These halogenated derivatives, with molecular formulas C10H10BrN3O2 and C10H10IN3O2 respectively, illustrate how the N-methoxy-N-methyl carboxamide functionality can be combined with various ring substitution patterns to generate libraries of related compounds with diverse properties and applications.
The structural modifications present in this compound also enable its use as a synthetic intermediate for the preparation of more complex derivatives. The methoxy group provides a reactive site for further chemical transformations, while the overall carboxamide structure can undergo various modifications to generate extended molecular frameworks. This synthetic versatility has made the compound particularly valuable in the construction of complex pharmaceutical agents and research compounds.
The systematic comparison of these related structures reveals the progressive increase in molecular complexity and functional group diversity as additional substituents are introduced. The N-methoxy-N-methyl substitution pattern represents an optimal balance between synthetic accessibility and functional versatility, providing sufficient reactivity for further chemical modifications while maintaining the favorable physicochemical properties associated with the indazole core structure.
Properties
IUPAC Name |
N-methoxy-N-methyl-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13(15-2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQALXRUZKPBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NNC2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581221 | |
| Record name | N-Methoxy-N-methyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351457-12-0 | |
| Record name | N-Methoxy-N-methyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indazole core with appropriate reagents such as carboxylic acids or their derivatives.
Methoxylation and Methylation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Indazole derivatives, including N-Methoxy-N-methyl-1H-indazole-3-carboxamide, have been investigated for their anticancer properties. Research indicates that certain indazole compounds exhibit significant inhibitory activity against various cancer cell lines:
- Non-Small Cell Lung Cancer : Compounds similar to this compound have shown promising results against non-small cell lung cancer cell lines (e.g., NCI-H322M) with growth inhibition percentages reaching up to 60% .
- Breast Cancer : The compound has also demonstrated efficacy against human breast adenocarcinoma cell lines (e.g., MDA-MB-468), achieving growth inhibition rates as high as 90% .
Inhibition of Kinases
This compound is being explored for its potential as a kinase inhibitor. Specifically, it may modulate pathways involving MAPKAP kinases, which are implicated in various inflammatory and proliferative diseases. The inhibition of these kinases can lead to reduced inflammation and altered cellular processes associated with diseases like chronic obstructive pulmonary disease (COPD) and cancer .
Synthesis and Efficacy Studies
A notable study involved synthesizing this compound through a multi-step reaction involving carbonyldiimidazole and N,O-dimethylhydroxylamine hydrochloride. The resulting compound exhibited a yield of approximately 81% with confirmed structural integrity via NMR analysis .
Clinical Implications
Recent advances have highlighted the potential of indazole derivatives in clinical settings:
- Clinical Trials : Some derivatives have entered clinical trials targeting specific mutations in cancers (e.g., BRAFV600-mutant melanoma), showcasing their therapeutic promise .
Comparative Analysis of Indazole Derivatives
| Compound Name | Target Cancer Type | Growth Inhibition (%) | Mechanism of Action |
|---|---|---|---|
| This compound | Non-Small Cell Lung Cancer | 60% | Kinase Inhibition |
| Indazole Derivative A | Breast Cancer | 90% | Apoptosis Induction |
| Indazole Derivative B | Colorectal Cancer | 74% | Cytokine Modulation |
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of N-Methoxy-N-methyl-1H-indazole-3-carboxamide are best understood through comparison with structurally analogous indazole derivatives. Below is a detailed analysis of key analogs:
Table 1: Structural and Functional Comparison of Indazole Carboxamides
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- Nitro Group (5-nitro derivative) : Introduces strong electron-withdrawing effects, enhancing DNA interaction and cytotoxicity in cancer cells .
- Bromo Group (5-bromo derivative) : Increases lipophilicity, improving pharmacokinetic properties such as half-life and tissue distribution .
- Cyclohexylmethyl Group : Enhances binding to hydrophobic enzyme pockets (e.g., EGFR), making it a candidate for kinase inhibitor development .
Pharmacokinetic Differences: The methoxy group in this compound improves aqueous solubility compared to non-polar analogs like ADB-CHMINACA, which exhibits high lipid solubility and central nervous system activity .
Receptor Specificity: ADB-CHMINACA: Binds selectively to CB1/CB2 cannabinoid receptors with nanomolar affinity, whereas N-Methoxy-N-methyl derivatives show broader enzyme inhibition (e.g., COX-2, PDE4) . Methoxyphenyl-ethyl analog: Demonstrates serotonin (5-HT2A) receptor antagonism, highlighting the role of aromatic side chains in modulating neurotransmitter systems .
Synthetic Accessibility :
- This compound is synthesized via carboxamide coupling using methoxy-methylamine, while nitro or bromo derivatives require additional nitration or halogenation steps .
Biological Activity
N-Methoxy-N-methyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O2, with a molecular weight of approximately 205.21 g/mol. The compound features an indazole core, characterized by a bicyclic structure that enhances its reactivity and interaction with biological targets.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation, making it a candidate for anticancer applications.
- Modulation of Signaling Pathways : Research indicates that this compound may influence the Wnt/β-catenin signaling pathway, which is significant in cancer biology and stem cell regulation. This modulation can affect tumorigenesis and cellular differentiation .
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects, suggesting its applicability in treating inflammatory diseases.
Anticancer Activity
This compound has been identified as a potential anticancer agent. A study focused on indazole derivatives reported that certain compounds within this class exhibited potent inhibitory effects on p21-activated kinase 1 (PAK1), a target associated with tumor progression. The representative compound from this study showed an IC50 value of 9.8 nM against PAK1, indicating strong activity .
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In animal models, it showed significant antinociceptive effects, suggesting its potential use in pain management therapies .
Anti-inflammatory and Antibacterial Activities
Indazole derivatives, including this compound, have been reported to possess anti-inflammatory and antibacterial activities. These properties make them valuable in the development of new therapeutic agents targeting inflammation and infections .
Case Studies
- PAK1 Inhibition : A fragment-based screening identified this compound derivatives as effective PAK1 inhibitors. The structure-activity relationship (SAR) analysis highlighted the importance of hydrophobic and hydrophilic substitutions for enhancing inhibitory activity and selectivity against various kinases .
- Antinociceptive Evaluation : In a study assessing the analgesic properties of indazole derivatives, one compound exhibited significant pain relief in both acute and chronic pain models without affecting overall tumor growth, indicating a selective action that could benefit cancer patients experiencing pain .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | PAK1 Inhibition | 9.8 | High |
| 5-Iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide | Enzyme Inhibition | Not specified | Moderate |
| N-Methyl-1H-indazole-3-carboxamide | PI3K Inhibition | Not specified | Low |
Q & A
Q. Table 2. Spectroscopic Benchmarks
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| N-Methoxy | 3.20–3.40 (s, 3H) | 55–60 |
| Indazole C=O | - | 165–170 |
| Aromatic protons | 7.20–8.10 (m) | 110–140 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
